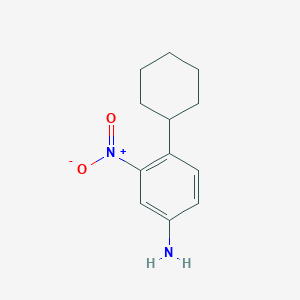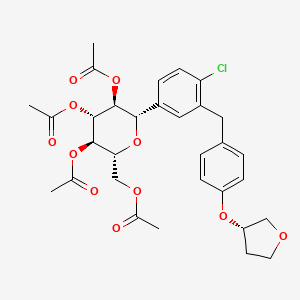
(2R,3R,4R,5S,6S)-2-(乙酰氧基甲基)-6-(4-氯-3-(4-(((S)-四氢呋喃-3-基)氧基)苄基)苯基)四氢-2H-吡喃-3,4,5-三基三乙酸酯
描述
(2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic compound with the following IUPAC name: (2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate. Its molecular formula is C31H35ClO11, and it has a molecular weight of 619.06 g/mol . The compound is synthesized and studied for various applications.
科学研究应用
合成方法和衍生物
糖亚胺的合成:一项研究详细介绍了利用 D-葡萄糖和点击化学合成一种新的糖亚胺分子,突出了糖衍生物在合成复杂有机分子中的多功能性。这种方法可能适用于合成目标化合物的变体,强调了为生物研究创造生物活性分子或探针的潜力 (Majed Jari Mohammed 等人,2020 年)。
Koenigs-Knorr 反应:通过糖基化中的关键方法 Koenigs-Knorr 反应合成正丙基 2,3,4,6-四-O-乙酰-β-D-吡喃葡萄糖苷的研究,提供了对四氢-2H-吡喃衍生物化学多功能性的见解。此类方法可能是阐明目标化合物周围化学空间的基础,表明其在合成复杂糖苷中的效用 (B. Mönch 等人,2013 年)。
面向多样性的合成:通过氧化 C-H 键活化和点击化学对四氢吡喃进行面向多样性的合成研究,展示了从吡喃基主链生成广泛衍生物的潜力。该策略可能与探索目标化合物的功能化和多样化有关,增强其在药物发现和材料科学中的应用 (Nilesh Zaware 等人,2011 年)。
潜在应用和研究方向
化学选择性合成:他汀类药物侧链的关键中间体的化学选择性合成突出了吡喃衍生物在合成生物活性化合物中的重要性。这表明在药物化学中,特别是在降脂剂的合成中具有潜在的应用 (Vincent Troiani 等人,2011 年)。
C-糖苷的合成:独特糖类的受保护形式的总合成表明吡喃衍生物在生成生物学上重要的糖的类似物(例如神经氨酸的 C-糖苷)中的作用。这强调了目标化合物在合成必需生物分子的类似物方面的潜在效用,这可能对药物开发和碳水化合物介导的生物过程的研究产生影响 (Frederic R. Carrel 和 P. Vogel,2000 年)。
作用机制
Target of Action
The primary target of PeracetylEmpagliflozin is the sodium-glucose co-transporter-2 (SGLT2) . SGLT2 is primarily responsible for the reabsorption of glucose in the kidney . By inhibiting SGLT2, PeracetylEmpagliflozin reduces glucose reabsorption, leading to increased glucose excretion and decreased blood glucose levels .
Mode of Action
PeracetylEmpagliflozin interacts with its target, SGLT2, by binding to it and inhibiting its function . This inhibition disrupts the normal reabsorption of glucose in the kidneys, leading to an increase in glucose excretion through urine . This ultimately results in a decrease in blood glucose levels, which is beneficial for managing conditions like type 2 diabetes mellitus .
Biochemical Pathways
PeracetylEmpagliflozin primarily affects the glucose reabsorption pathway in the kidneys . By inhibiting SGLT2, it disrupts the normal functioning of this pathway, leading to increased glucose excretion and decreased blood glucose levels . Additionally, it has been suggested that PeracetylEmpagliflozin may also influence other biochemical pathways related to inflammation and oxidative stress .
Pharmacokinetics
PeracetylEmpagliflozin is rapidly absorbed and reaches peak plasma concentrations after approximately 1.33–3.0 hours . The mean terminal half-life ranges from 10.3 to 18.8 hours in multiple-dose studies . Increases in exposure are dose-proportional, and oral clearance at steady state is similar to corresponding single-dose values, suggesting linear pharmacokinetics with respect to time . No clinically relevant alterations in pharmacokinetics were observed in mild to severe hepatic impairment, or in mild to severe renal impairment and end-stage renal disease .
Result of Action
The primary result of PeracetylEmpagliflozin’s action is a decrease in blood glucose levels . By inhibiting SGLT2 and disrupting glucose reabsorption in the kidneys, it increases glucose excretion, leading to decreased blood glucose levels . This makes it an effective therapeutic agent for managing conditions like type 2 diabetes mellitus . Additionally, it has been suggested that PeracetylEmpagliflozin may have beneficial effects on inflammation and oxidative stress .
Action Environment
The action of PeracetylEmpagliflozin can be influenced by various environmental factors. For instance, the presence of other medications can impact its pharmacokinetics and pharmacodynamics . Additionally, factors such as diet, exercise, and overall health status can also influence its efficacy and stability . Therefore, it’s important to consider these factors when using PeracetylEmpagliflozin for therapeutic purposes.
属性
IUPAC Name |
[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]oxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35ClO11/c1-17(33)38-16-27-29(39-18(2)34)31(41-20(4)36)30(40-19(3)35)28(43-27)22-7-10-26(32)23(14-22)13-21-5-8-24(9-6-21)42-25-11-12-37-15-25/h5-10,14,25,27-31H,11-13,15-16H2,1-4H3/t25-,27+,28-,29+,30-,31-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTYEGRDCQLUJE-KTUPMIEBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)OC4CCOC4)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)O[C@H]4CCOC4)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35ClO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



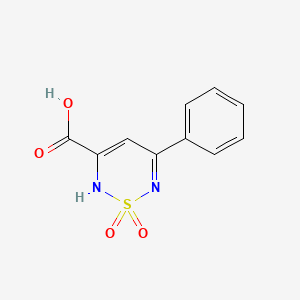
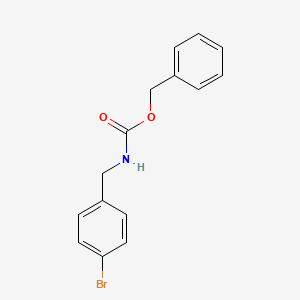
![N-[4-[4-(3-Bromo-4-fluorophenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B3166864.png)
![4-Morpholinesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B3166873.png)
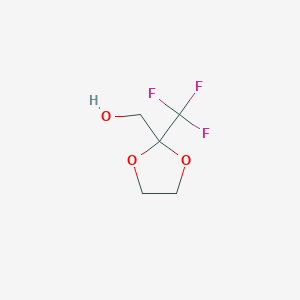
![8-Methylimidazo[1,2-a]pyrazine](/img/structure/B3166892.png)
![5,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrazine](/img/structure/B3166898.png)

![8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B3166904.png)
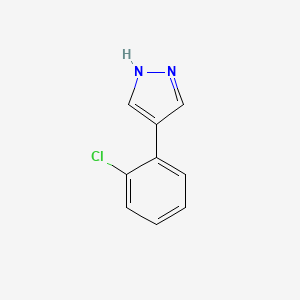
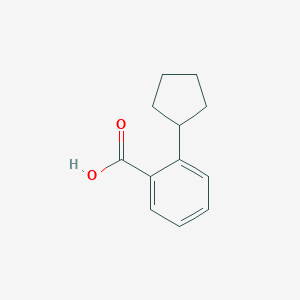
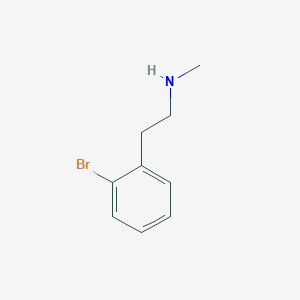
![[(3R,4S)-4-(2,4,5-Trifluorophenyl)pyrrolidin-3-yl]carbamic acid tert-butyl ester](/img/structure/B3166929.png)
